molecular formula C18H15N3O B11693784 2-Methyl-quinoline-4-carboxylic acid benzylidene-hydrazide

2-Methyl-quinoline-4-carboxylic acid benzylidene-hydrazide

Cat. No.: B11693784
M. Wt: 289.3 g/mol
InChI Key: HVSBXDXRBDWFBS-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-quinoline-4-carboxylic acid benzylidene-hydrazide is a chemical compound with the molecular formula C18H15N3O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-quinoline-4-carboxylic acid benzylidene-hydrazide typically involves the condensation of 2-Methyl-quinoline-4-carboxylic acid hydrazide with benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Methyl-quinoline-4-carboxylic acid benzylidene-hydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. In the context of anticancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

  • 2-Methyl-quinoline-4-carboxylic acid (4-hydroxy-benzylidene)-hydrazide
  • 2-Methyl-quinoline-4-carboxylic acid (4-methyl-benzylidene)-hydrazide
  • 2-Methyl-quinoline-4-carboxylic acid (4-chloro-benzylidene)-hydrazide

Comparison: 2-Methyl-quinoline-4-carboxylic acid benzylidene-hydrazide stands out due to its unique benzylidene moiety, which can be modified to introduce various functional groups, enhancing its chemical reactivity and potential applications. Compared to its analogs, it may exhibit different biological activities and physicochemical properties, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C18H15N3O/c1-13-11-16(15-9-5-6-10-17(15)20-13)18(22)21-19-12-14-7-3-2-4-8-14/h2-12H,1H3,(H,21,22)/b19-12+

InChI Key

HVSBXDXRBDWFBS-XDHOZWIPSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.